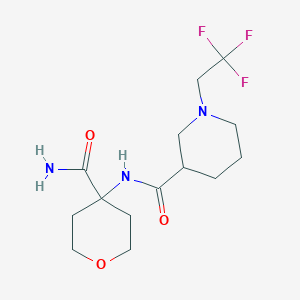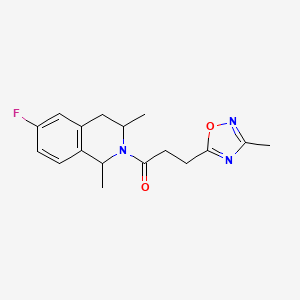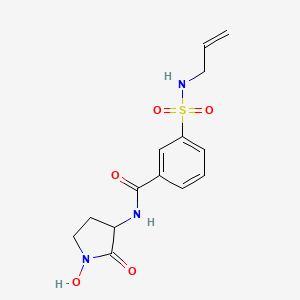![molecular formula C16H24N2O3 B6962220 4-[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-2-yl]pyrrolidin-2-one](/img/structure/B6962220.png)
4-[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-2-yl]pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-2-yl]pyrrolidin-2-one is a complex organic compound that features a furan ring, a piperidine ring, and a pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-2-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan ring, followed by the introduction of the piperidine and pyrrolidinone rings through a series of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems can help in maintaining consistent quality and reducing production costs. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-2-yl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The piperidine ring can be reduced to form piperidines with different substitution patterns.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while reduction of the piperidine ring can produce various substituted piperidines.
Aplicaciones Científicas De Investigación
4-[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-2-yl]pyrrolidin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of 4-[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-2-yl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Furan Derivatives: Compounds such as 2,5-dimethylfuran and furfural share the furan ring structure.
Piperidine Derivatives: Compounds like piperine and piperidine share the piperidine ring structure.
Pyrrolidinone Derivatives: Compounds such as N-methylpyrrolidinone and pyrrolidinone share the pyrrolidinone ring structure.
Uniqueness
4-[1-[[5-(Methoxymethyl)furan-2-yl]methyl]piperidin-2-yl]pyrrolidin-2-one is unique due to its combination of three different ring systems, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
4-[1-[[5-(methoxymethyl)furan-2-yl]methyl]piperidin-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-20-11-14-6-5-13(21-14)10-18-7-3-2-4-15(18)12-8-16(19)17-9-12/h5-6,12,15H,2-4,7-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFGGBOEFWLFIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(O1)CN2CCCCC2C3CC(=O)NC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5-Fluoro-3-methyl-1-benzofuran-2-yl)-[4-(4-methoxypyridin-2-yl)piperazin-1-yl]methanone](/img/structure/B6962138.png)
![3-[1-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperidin-4-yl]oxybenzonitrile](/img/structure/B6962139.png)
![[4-(6-fluoro-1,3-dimethyl-3,4-dihydro-1H-isoquinoline-2-carbonyl)phenyl]methylurea](/img/structure/B6962159.png)


![[1-(4-Fluorophenyl)-5-methyl-1,2,4-triazol-3-yl]-[2-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B6962171.png)
![5-[[2-Methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B6962189.png)

![N-(1-hydroxy-2-oxopyrrolidin-3-yl)-1-(2-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6962191.png)
![1-(4-Methoxyphenyl)sulfonyl-4-[(3-methylfuran-2-yl)methyl]-1,4-diazepane](/img/structure/B6962193.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[[5-(2-methylcyclopropyl)furan-2-yl]methyl]morpholine](/img/structure/B6962206.png)
![N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B6962216.png)
![N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-6-methyl-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B6962219.png)
![N-[2-(3,6-dihydro-2H-pyridin-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B6962226.png)
